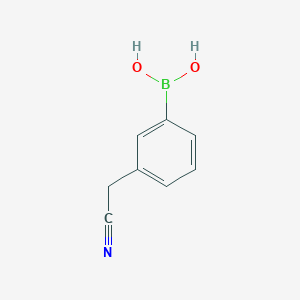

3-Cyanomethylphenylboronic acid

描述

属性

IUPAC Name |

[3-(cyanomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYJQMAPRBDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378392 | |

| Record name | 3-Cyanomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220616-39-7 | |

| Record name | 3-Cyanomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyanomethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-cyanomethylphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the most effective and commonly employed synthetic strategies, including palladium-catalyzed Miyaura borylation and organometallic-mediated borylation of 3-bromophenylacetonitrile. Each protocol is presented with a focus on the underlying chemical principles, experimental best practices, and in-depth analysis of reaction parameters. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and application of novel phenylboronic acid derivatives.

Introduction

This compound is a bifunctional organic compound that has garnered significant interest in the field of drug development. Its structure incorporates a boronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a cyanomethyl group, which can serve as a synthetic handle for further molecular elaboration or as a key pharmacophoric element. Boronic acids and their derivatives are integral to modern medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[1][2] The unique electronic and structural properties of the boronic acid group allow for specific interactions with biological targets, making it a privileged scaffold in drug design.[3] This guide will provide a detailed exploration of the synthetic pathways to access this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BNO₂ | [4] |

| Molecular Weight | 160.97 g/mol | [5] |

| CAS Number | 220616-39-7 | |

| Appearance | White to off-white solid | |

| IUPAC Name | (3-(cyanomethyl)phenyl)boronic acid | [4] |

Synthetic Strategies

The synthesis of this compound predominantly starts from the commercially available 3-bromophenylacetonitrile. Two primary strategies are employed for the introduction of the boronic acid group: palladium-catalyzed borylation and organometallic-mediated borylation.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used method for the synthesis of boronic esters from aryl halides. This reaction typically involves a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base in an appropriate solvent. The resulting boronic ester can then be deprotected to yield the free boronic acid.

Caption: General workflow for Miyaura borylation.

-

Materials:

-

3-Bromophenylacetonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenylacetonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(cyanomethyl)phenylboronic acid pinacol ester.

-

The pinacol ester can be hydrolyzed to the free boronic acid under acidic conditions.

-

Procedure:

-

Dissolve the 3-(cyanomethyl)phenylboronic acid pinacol ester in a mixture of acetone and water.

-

Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

-

Organometallic-Mediated Borylation

This approach involves the formation of a highly reactive organometallic intermediate (either a Grignard reagent or an organolithium species) from 3-bromophenylacetonitrile, which then reacts with a boron electrophile, such as a trialkyl borate.

The formation of a Grignard reagent from 3-bromophenylacetonitrile followed by reaction with a trialkyl borate is a classic method for the synthesis of boronic acids.

Caption: Grignard reagent-based borylation workflow.

-

Materials:

-

3-Bromophenylacetonitrile

-

Magnesium (Mg) turnings

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

-

Procedure:

-

Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.

-

Dissolve 3-bromophenylacetonitrile in anhydrous THF and add it dropwise to the activated magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent at -78 °C. A thick precipitate may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding it to a stirred, cold aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Direct lithiation of 3-bromophenylacetonitrile using a strong organolithium base at low temperature, followed by quenching with a trialkyl borate, provides an alternative route.

-

Materials:

-

3-Bromophenylacetonitrile

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromophenylacetonitrile in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.

-

Add a solution of triisopropyl borate in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Work-up the reaction as described in the Grignard procedure (acidic quench, extraction, drying, and concentration).

-

Purify the crude product by appropriate methods.

-

Purification and Characterization

Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration. Common purification techniques include:

-

Recrystallization: This is often the most effective method for obtaining pure crystalline this compound. A variety of solvent systems can be explored.

-

Acid-Base Extraction: The acidic nature of the boronic acid allows for its extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The boronic acid can then be recovered by acidification of the aqueous layer and subsequent extraction.

-

Column Chromatography: While sometimes complicated by the polarity of the boronic acid, chromatography on silica gel can be employed for purification.[5]

Characterization Data:

| Data Type | Description |

| ¹H NMR | The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the aromatic protons and the methylene protons of the cyanomethyl group. The boronic acid protons often appear as a broad singlet. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals corresponding to the aromatic carbons, the nitrile carbon, and the methylene carbon. The carbon attached to the boron atom will also be visible. |

| Mass Spectrometry | Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. |

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of biologically active molecules. The boronic acid functionality is a key participant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other transformations to introduce diverse functionalities. These features make this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

The synthesis of this compound can be reliably achieved through well-established methodologies, primarily the Miyaura borylation and organometallic-mediated borylation of 3-bromophenylacetonitrile. The choice of synthetic route may depend on factors such as substrate compatibility, available equipment, and desired scale. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and purify this important building block for applications in medicinal chemistry and drug discovery. Careful attention to anhydrous reaction conditions and appropriate purification techniques are crucial for obtaining high-purity material.

References

-

Chem-Impex. 3-Cyanophenylboronic acid. [Link]

- Aggarwal, V. K., et al. Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation.

- Lipshutz, B. H., et al.

- Aggarwal, V. K.

- Leonori, D., & Aggarwal, V. K. The lithiation–borylation reaction. Accounts of chemical research, 2014.

- Molander, G. A., & Trice, S. L. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 2015.

- Matteson, D. S. boronic esters - Organic Syntheses Procedure. Organic Syntheses, 2004.

- Al-Shishtawy, R. M., et al. Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Molecules, 2021.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Society Reviews, 51(1), 12-35.

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

- Aggarwal, V. K., et al. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 2022.

- Singh, J., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2021.

-

PubChem. 3-Cyanophenylboronic acid. [Link]

- Al-Rawashdeh, A., et al. Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 2020.

- Silva, F., et al.

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

- Google Patents.

-

Reddit. Purification of boronic acids? [Link]

- Santos, W. L.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. [Link]

- Google Patents.

- RajanBabu, T. V., et al. (r)-3-methyl-3-phenyl-1-pentene. Organic Syntheses, 2008.

-

ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. [Link]

- Morken, J. P. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry, 2012.

- Google Patents. WO2005097809A2 - Synthesis of boronic ester and acid compounds.

- Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Ishihara, K., & Yamamoto, H. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 2004.

- Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid.

-

SpectraBase. (4-Cyanophenyl)boronic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- Stoyanov, S., et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 2016.

Sources

3-Cyanomethylphenylboronic acid chemical properties

An In-depth Technical Guide to 3-Cyanomethylphenylboronic Acid

Abstract

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Possessing both a reactive boronic acid moiety and a versatile cyanomethyl group, it serves as a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and safety information are included to provide a practical resource for laboratory professionals.

Core Physicochemical Properties

This compound is a tan-colored solid at room temperature.[1] Its structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a cyanomethyl group [-CH₂CN] at the meta position. This arrangement allows for orthogonal chemical modifications, making it a strategic component in multi-step syntheses. The boronic acid group acts as a mild Lewis acid.[2]

Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 220616-39-7 | [1] |

| Molecular Formula | C₈H₈BNO₂ | [1] |

| Molecular Weight | 160.97 g/mol | [1] |

| Appearance | Tan solid | [1] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 393.0 ± 44.0 °C (Predicted) | [1] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.08 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

The predicted pKa of ~8.08 suggests it is a weak acid, a typical characteristic of arylboronic acids whose acidity can be modulated by ring substituents.[1][3]

Synthesis and Reactivity Profile

Synthesis

The synthesis of arylboronic acids is well-established. A common and highly effective method involves the reaction of an organometallic reagent (either Grignard or organolithium) with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[4][5] For this compound, the synthesis would logically start from a halogenated precursor like 3-(bromomethyl)benzonitrile or a related compound, which is converted into its organometallic derivative before being trapped by the borate ester.

Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its two functional groups.

-

The Boronic Acid Moiety : This group is central to its application in transition-metal-catalyzed cross-coupling reactions. Boronic acids are known to undergo a reversible dehydration reaction, particularly when heated, to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium must be considered during storage and reaction setup.

-

The Cyanomethyl Group : The nitrile functionality is a versatile synthetic handle. It can be:

-

Hydrolyzed to a carboxylic acid or amide.

-

Reduced to a primary amine.

-

Utilized in cycloadditions and other nitrile-specific transformations.

-

This dual functionality allows the molecule to be incorporated into a target structure via a C-C bond-forming reaction, while leaving a reactive nitrile group available for subsequent derivatization.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, to generate biaryl and vinyl-aryl structures.[7][8] These motifs are foundational in many pharmaceuticals and functional materials.[7]

The reaction mechanism proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[8]

-

Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[8]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

The presence of both electron-withdrawing (cyano) and donating (methyl) characteristics in the cyanomethyl group can influence the electronic properties and reactivity of the boronic acid, offering chemists fine control during synthetic transformations.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative workflow for coupling this compound with an aryl bromide.

Causality : The choice of palladium source, ligand, base, and solvent system is critical for achieving high yield and preventing side reactions like deboronation. A mixed solvent system (e.g., dioxane/water) is often used to dissolve both the organic-soluble aryl halide and the more polar boronate salt. The base is essential for the transmetalation step.

-

Reagent Preparation : In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a pre-catalyst system like Palladium(II) acetate with a phosphine ligand.

-

Solvent Addition & Degassing : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress using TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Sources

- 1. This compound | 220616-39-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Cyanomethylphenylboronic Acid: A Versatile Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Cyanomethylphenylboronic acid (CAS No. 220616-39-7), a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's synthesis, reactivity, and application, grounding our discussion in the fundamental chemical principles that drive its utility in contemporary organic synthesis and pharmaceutical research.

The Strategic Value of Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once viewed with suspicion regarding toxicity, have undergone a significant renaissance in medicinal chemistry.[1] This shift was catalyzed by the success of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma.[2] Boronic acids [-B(OH)₂] are now recognized as exceptionally valuable and versatile functional groups for several key reasons:

-

Versatile Reactivity: They are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which are ubiquitous in active pharmaceutical ingredients (APIs).[2][3]

-

Stability and Ease of Handling: Unlike many organometallic reagents, boronic acids are generally stable solids that can be handled under normal laboratory conditions.[4]

-

Favorable Pharmacokinetics: The introduction of a boronic acid moiety can alter a molecule's physicochemical properties, potentially improving selectivity and pharmacokinetic profiles.[1]

-

Low Toxicity: In biological systems, the boronic acid group is typically metabolized to boric acid, a naturally occurring and readily eliminated compound.[1]

This compound belongs to this pivotal class of reagents, offering a unique combination of a reactive boronic acid for coupling and a cyanomethylphenyl scaffold for further elaboration or interaction with biological targets.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 220616-39-7 | [5][6][7] |

| IUPAC Name | [3-(cyanomethyl)phenyl]boronic acid | [8] |

| Synonyms | (3-Boronophenyl)acetonitrile | [6][7] |

| Molecular Formula | C₈H₈BNO₂ | [8][9] |

| Molecular Weight | 160.97 g/mol | [8] |

| Appearance | Typically an off-white to light yellow solid | Inferred from related compounds[10] |

Table 2: Spectroscopic Data Interpretation for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale & Notes |

| ¹H NMR | -B(OH)₂ | δ 8.0 - 8.5 ppm (broad singlet, 2H) | The acidic protons of the boronic acid group are often broad and exchange with D₂O. Their chemical shift can be concentration-dependent.[10] |

| Ar-H | δ 7.2 - 7.8 ppm (multiplet, 4H) | Aromatic protons on the substituted ring will exhibit complex splitting patterns based on their positions relative to the two substituents. | |

| -CH₂CN | δ 3.7 - 4.0 ppm (singlet, 2H) | The methylene protons are adjacent to both an aromatic ring and an electron-withdrawing nitrile group, shifting them downfield.[11] | |

| ¹³C NMR | C-B | δ 130 - 135 ppm | The carbon atom directly attached to the boron typically appears in this region, though its signal can sometimes be weak or broad. |

| Ar-C | δ 125 - 140 ppm | Aromatic carbons will appear in their characteristic region. | |

| -CH₂CN | δ 20 - 25 ppm | The methylene carbon. | |

| -CN | δ 117 - 120 ppm | The nitrile carbon is characteristic and appears in a relatively uncongested region of the spectrum. | |

| FT-IR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of the hydroxyl groups in the boronic acid. |

| C≡N stretch | 2240-2260 cm⁻¹ | A sharp, medium-intensity peak, highly indicative of the nitrile functional group. | |

| B-O stretch | 1310-1380 cm⁻¹ | A strong absorption corresponding to the boron-oxygen bond. |

Synthesis and Purification: A Practical Workflow

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and handling considerations. A common and robust method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[12]

Below is a proposed, field-proven workflow for the synthesis of this compound, adapted from established procedures for similar compounds.[10][13]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Causality: This procedure utilizes a Grignard reaction, a classic method for forming a carbon-metal bond which renders the aromatic carbon nucleophilic. This nucleophile then attacks the electrophilic boron atom of the triisopropyl borate. The use of low temperature (-78°C) is critical to prevent side reactions, such as the Grignard reagent attacking the borate ester multiple times. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Preparation (Inert Atmosphere): All glassware must be oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon). Magnesium turnings (1.2 eq) are added to a round-bottom flask with a stir bar.

-

Grignard Formation: Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction. A solution of 3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction is stirred at reflux until all the magnesium is consumed.

-

Borylation: The formed Grignard reagent is cooled to -78°C (dry ice/acetone bath). A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below -70°C.

-

Hydrolysis & Workup: After the addition, the reaction is allowed to warm slowly to room temperature and stirred overnight. The mixture is then cooled in an ice bath and quenched by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~1-2.

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield the pure this compound. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction.[14] This Nobel Prize-winning reaction provides a robust and functional-group-tolerant method for creating biaryl structures, which are prevalent in pharmaceuticals.[3]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[15]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[15]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[15]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol employs a common catalyst system, Pd(PPh₃)₄, where the phosphine ligands stabilize the palladium center. A mixed solvent system (e.g., Toluene/Ethanol/Water) is used to dissolve both the organic starting materials and the inorganic base. The base (K₂CO₃) is crucial for the transmetalation step. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Reagent Setup: To a reaction vessel, add the aryl halide (e.g., 4-bromopyridine, 1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent & Degassing: Add a solvent mixture, for example, a 4:1:1 mixture of Toluene:Ethanol:Water. The reaction mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically done by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: The vessel is sealed and heated to 80-90°C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[9][16][17]

Table 3: GHS Hazard Classification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |

-

Handling: Use in a well-ventilated area or a chemical fume hood.[18] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[18] Recommended storage temperature may be refrigerated (-20°C to 4°C) for long-term stability.[18]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is more than just another catalog chemical; it is a strategically designed building block that leverages the reliable and powerful chemistry of boronic acids. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura coupling makes it an invaluable tool for medicinal chemists and drug discovery scientists. By understanding its synthesis, reactivity, and handling requirements from a mechanistic perspective, researchers can fully exploit its potential to accelerate the development of novel therapeutics.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Royal Society of Chemistry. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

3-Cyanophenylboronic acid-SDS. Szabo-Scandic. [Link]

-

This compound, CasNo.220616-39-7. GIHI CHEMICALS CO.,LIMITED. [Link]

-

This compound | 220616-39-7. Chemical Intermediates. [Link]

-

SAFETY DATA SHEET - 3-(Cyanomethyl)benzeneboronic acid. Fisher Scientific. [Link]

-

3-(Cyanomethyl)benzeneboronic acid, 96%. Thermo Fisher Scientific. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health (NIH). [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, CasNo.220616-39-7 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 6. This compound | 220616-39-7 [amp.chemicalbook.com]

- 7. This compound | 220616-39-7 [amp.chemicalbook.com]

- 8. 3-(Cyanomethyl)benzeneboronic acid, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. fishersci.dk [fishersci.dk]

- 10. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 13. 3-Cyanophenylboronic acid | 150255-96-2 [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. szabo-scandic.com [szabo-scandic.com]

- 19. fishersci.com [fishersci.com]

(3-(Cyanomethyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-(Cyanomethyl)phenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Reactions

Executive Summary

(3-(Cyanomethyl)phenyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety for carbon-carbon bond formation and a versatile cyanomethyl group for subsequent derivatization, makes it an invaluable reagent. This guide provides a comprehensive overview of its physicochemical properties, safe handling procedures, and a detailed exploration of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By elucidating the mechanistic principles and providing a field-proven experimental protocol, this document serves as a technical resource for scientists aiming to leverage this compound in the synthesis of complex molecular architectures for drug discovery and development.

Introduction: The Strategic Value of Bifunctional Boronic Acids

The incorporation of boron into organic molecules, particularly as boronic acids, has revolutionized synthetic chemistry. Their stability, low toxicity, and versatile reactivity have established them as indispensable tools. The pinnacle of their application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl systems that form the backbone of numerous pharmaceuticals.[1][2] The success of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, has further cemented their importance in modern drug discovery.[3]

(3-(Cyanomethyl)phenyl)boronic acid emerges as a particularly strategic reagent. It offers two orthogonal points of reactivity:

-

The Boronic Acid Group: This moiety is the active component in palladium-catalyzed cross-coupling reactions, enabling the precise formation of a new carbon-carbon bond with an aryl or vinyl halide/triflate.[4]

-

The Cyanomethyl Group (-CH₂CN): This functional group serves as a versatile synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various other transformations, allowing for the systematic elaboration of the coupled product into a library of diverse analogues.

This dual functionality allows for a modular and efficient approach to synthesizing complex target molecules, a critical advantage in lead optimization campaigns.

Physicochemical Properties and Handling

Accurate knowledge of a reagent's properties is fundamental to its successful application and to laboratory safety. The key characteristics of (3-(Cyanomethyl)phenyl)boronic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 160.97 g/mol | [5][6] |

| Chemical Formula | C₈H₈BNO₂ | [5] |

| CAS Number | 220616-39-7 | [6] |

| Physical Form | Solid | |

| Typical Purity | ≥96% | [6] |

| Storage Conditions | Store under an inert atmosphere at room temperature. | [6] |

| IUPAC Name | (3-(cyanomethyl)phenyl)boronic acid | [6] |

Safety and Handling: (3-(Cyanomethyl)phenyl)boronic acid is classified with the GHS07 pictogram (Exclamation Mark) and carries hazard statements indicating it is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[6]

-

Expert Insight: The primary cause for degradation of arylboronic acids is oxidation and dehydration to form boroxines (trimeric anhydrides). Storing the compound under an inert gas like argon or nitrogen is crucial for maintaining its reactivity and ensuring stoichiometric accuracy in reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The flagship application for (3-(Cyanomethyl)phenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. This transformation is a cornerstone of modern organic synthesis.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[8] This boronate then transfers its organic group (the 3-(cyanomethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are ejected from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Visualization of the Catalytic Cycle

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. (3-(Cyanomethyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. (3-(Cyanomethyl)phenyl)boronic acid | 220616-39-7 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Navigating the Labyrinth of Boronic Acid Solubility: A Technical Guide to 3-Cyanomethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, boronic acids and their derivatives stand as indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, for instance, has revolutionized the synthesis of complex organic molecules. Among these, 3-cyanomethylphenylboronic acid is a compound of increasing interest, offering a unique combination of a reactive boronic acid moiety and a versatile cyanomethyl group. However, unlocking its full potential is critically dependent on a fundamental, yet often elusive, physicochemical property: its solubility.

This in-depth technical guide provides a comprehensive exploration of the solubility of this compound. Recognizing the scarcity of direct, publicly available quantitative data for this specific molecule, this guide empowers researchers with the foundational knowledge and practical methodologies to understand, predict, and experimentally determine its solubility. By synthesizing insights from analogous compounds and established analytical techniques, this document serves as a vital resource for optimizing reaction conditions, developing robust formulations, and accelerating research and development timelines.

The Boronic Acid Solubility Challenge: Dehydration and Polymorphism

A significant challenge in determining and interpreting the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium between the acid and its boroxine form is influenced by factors such as the solvent, temperature, and the presence of substituents on the phenyl ring.[1] The differing solubilities of the acid and its anhydride can lead to inconsistent and difficult-to-reproduce solubility data.[1]

Furthermore, boronic acids can exist in different polymorphic forms, each with its own unique solubility profile. Therefore, a thorough characterization of the solid-state properties of the starting material is a prerequisite for any meaningful solubility study.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BNO₂ | Inferred from structure |

| Molecular Weight | 161.96 g/mol | Inferred from structure |

| pKa | 7.17 ± 0.10 (Predicted) | [3] |

| Melting Point | Not available for the acid. The pinacol ester has a melting point of 78-82 °C. | |

| LogP | Not available |

The predicted pKa suggests that the acidity of the boronic acid is a key factor to consider, particularly in aqueous solutions. The solubility is expected to increase in its ionized form at higher pH.[4]

Predicting Solubility: Insights from Analogous Compounds

In the absence of direct data, the solubility of analogous compounds can offer valuable qualitative and semi-quantitative insights. Phenylboronic acid, the parent compound, exhibits high solubility in polar organic solvents like ethers (diethyl ether, THF) and ketones (acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[1][5][6][7]

The introduction of a cyanomethyl group at the meta position is expected to influence solubility in several ways:

-

Polarity: The nitrile group increases the polarity of the molecule, which may enhance solubility in polar solvents.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, potentially interacting with protic solvents.

-

Crystal Packing: The cyanomethyl group will alter the crystal lattice energy compared to phenylboronic acid, which will have a direct impact on solubility.

Esterification of boronic acids, for example with pinacol, generally increases their solubility in organic solvents compared to the parent acids.[1][8] This is a common strategy to improve handling and reactivity in organic synthesis. The pinacol ester of 3-(cyanomethyl)phenylboronic acid is commercially available as a solid.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the complexities of boronic acid solubility, a robust and well-controlled experimental protocol is essential. The following outlines a standard procedure for determining the equilibrium solubility of this compound.

I. Materials and Equipment

-

This compound (ensure purity and solid-state characterization)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, heptane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter (for aqueous solubility)

-

Vials with screw caps

II. Experimental Workflow

Caption: Factors Influencing Boronic Acid Solubility.

-

pH (Aqueous Solutions): As a weak Lewis acid, the solubility of this compound in aqueous media is expected to be highly pH-dependent. At pH values above its pKa, the boronic acid will exist predominantly in its more soluble anionic boronate form. [4]* Temperature: The solubility of most solid compounds, including boronic acids, increases with temperature. [9]This relationship is important for processes like crystallization and purification.

-

Co-solvents: In aqueous formulations, the addition of organic co-solvents can significantly enhance the solubility of poorly soluble boronic acids.

-

Complexation: Boronic acids are known to form complexes with diols, such as mannitol and sorbitol. [10]This interaction can dramatically increase their aqueous solubility by forming more soluble boronate esters. [10]This is a widely used strategy in the formulation of boronic acid-based drugs.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for researchers to approach this critical parameter. By understanding the inherent challenges associated with boronic acids, leveraging data from analogous compounds, and implementing rigorous experimental protocols, scientists can effectively determine and manipulate the solubility of this valuable molecule.

Future work should focus on the systematic determination of the solubility of this compound in a wide range of pharmaceutically and synthetically relevant solvents at various temperatures. Elucidating the equilibrium constant for boroxine formation in different media would also be of significant value. Such data will undoubtedly accelerate the application of this compound in drug discovery, materials science, and beyond.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Hall, D. G. (Ed.). (2011).

-

Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

-

PubChem. 3-Cyanophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. United States. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]

-

Leszczyński, P., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

A Technical Guide to the Stability and Storage of 3-Cyanomethylphenylboronic Acid

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors and the quality of final products. 3-Cyanomethylphenylboronic acid is a versatile reagent in organic synthesis, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many boronic acids, its stability can be a concern if not handled and stored correctly. This guide provides an in-depth technical overview of the stability of this compound, best practices for its storage, and methods for assessing its purity, ensuring its optimal performance in your applications.

Understanding the Chemical Nature of this compound

This compound possesses a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a cyanomethyl group (-CH₂CN). The electronic properties of the cyanomethyl group, an electron-withdrawing group, influence the reactivity and stability of the boronic acid moiety. This electron-withdrawing nature increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, which can affect its degradation pathways.[1]

Key Degradation Pathways

The stability of this compound is primarily influenced by three main degradation pathways common to arylboronic acids: dehydration to form boroxines, protodeboronation, and oxidation.

Dehydration and Boroxine Formation

In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This process is often accelerated by heat. While this is a reversible reaction, the presence of significant amounts of boroxine can affect the stoichiometry of reactions if not accounted for. The equilibrium between the boronic acid and its boroxine is a critical consideration during storage and reaction setup.

Caption: Key factors in the stability and storage of this compound.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Short-Term and Long-Term Storage

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. [3][4] | Reduces the rate of all degradation pathways, especially dehydration to boroxine. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |

| Light | Protect from light by storing in an amber vial. | Light can potentially catalyze oxidative degradation. |

| Container | Use a tightly sealed container. | Prevents the ingress of moisture and air. |

Handling

-

Dispensing: When not in use, keep the container tightly sealed. Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid. [4]* Inert Atmosphere: For applications requiring high purity, handle the solid in a glove box or under a stream of inert gas.

-

Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be kept under an inert atmosphere at low temperatures.

Assessing the Purity of this compound

Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method for the analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 20% to 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. [5]* Column Temperature: 30°C.

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample solution.

-

Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The presence of the corresponding boroxine or protodeboronated product can be confirmed by mass spectrometry if available.

Caption: A typical workflow for the purity assessment of this compound by HPLC.

Conclusion

While this compound is a valuable synthetic building block, its stability is a critical factor that must be carefully managed. By understanding the primary degradation pathways—dehydration, protodeboronation, and oxidation—and implementing appropriate storage and handling protocols, researchers can ensure the integrity and reactivity of this important reagent. The use of routine analytical techniques, such as HPLC, to verify purity provides an essential quality control measure, ultimately contributing to the reproducibility and success of synthetic outcomes.

References

- Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493–4498.

- BenchChem. (2025).

- Achilli, C., Ciana, A., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 137-141.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Rainier, J. D., & Smith, M. D. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

- Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3022–3023.

- Lumiprobe. (n.d.). Reagent storage conditions.

- National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PubChem.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products.

- ChemicalBook. (n.d.). This compound.

- University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals.

- Carl ROTH. (n.d.).

- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Genentech Inc. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- BenchChem. (2025).

- BenchChem. (2025).

- Miller, S. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 159-166.

- University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET.

- BOC Sciences. (n.d.).

- Genentech Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- ResearchGate. (2015).

- ResearchGate. (2013).

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of Phenylboronic Acids for Drug Development Professionals

A Note on the Analyte: Verifiable, peer-reviewed experimental ¹H and ¹³C NMR spectral data for the requested compound, 3-cyanomethylphenylboronic acid (CAS 220616-39-7), could not be located in the public scientific literature. To fulfill the structural and scientific requirements of this guide, we will provide a comprehensive analysis of the closely related and structurally analogous compound, 3-cyanophenylboronic acid (CAS 150255-96-2). This guide will serve as an authoritative example of NMR data interpretation for this class of molecules and will conclude with a discussion of the expected spectral differences for this compound.

Introduction: The Central Role of NMR in Characterizing Arylboronic Acids

Arylboronic acids are indispensable building blocks in modern synthetic and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures demands rigorous and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose, providing precise insights into the molecular framework, electronic environment, and purity of these critical reagents.

This guide offers a detailed examination of the ¹H and ¹³C NMR spectral data for 3-cyanophenylboronic acid. We will delve into the causality behind experimental choices, provide a validated protocol for data acquisition, and present a complete spectral assignment, thereby equipping researchers with the foundational knowledge to confidently characterize similar structures in their drug discovery and development pipelines.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of 3-cyanophenylboronic acid and the numbering convention used throughout this guide are presented below.

Caption: Logic for predicting spectral changes from 3-cyano to 3-cyanomethyl derivative.

The primary, most telling difference would be the introduction of a new signal corresponding to the methylene (-CH₂) protons.

-

Methylene Protons (-CH₂CN): A sharp singlet would be expected, integrating to 2H. Its chemical shift would likely appear in the range of 3.8 - 4.2 ppm . The deshielding effect of the adjacent aromatic ring and the electron-withdrawing nitrile group places it in this downfield region.

-

Aromatic Protons: The overall splitting pattern of the aromatic region would remain similar (four distinct signals for the four aromatic protons). However, the electronic effect of the -CH₂CN group is different from a directly attached -CN group. The -CH₂CN is less electron-withdrawing on the aromatic ring, which would cause slight upfield shifts (a shift to lower ppm values) for the aromatic protons relative to those in 3-cyanophenylboronic acid.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural verification of arylboronic acids. By understanding the chemical principles behind sample preparation, such as the use of coordinating solvents like DMSO-d₆ to prevent boroxine formation, researchers can reliably obtain high-quality, interpretable data. The detailed analysis of 3-cyanophenylboronic acid serves as a robust template for the characterization of related compounds. While a definitive experimental spectrum for this compound remains to be published, predictive analysis based on established chemical shift principles allows for a confident estimation of its key spectral features, ensuring that drug development professionals can readily identify their target compounds.

References

-

Wang, W., Zeng, C., Yang, Y., Jiang, P., Gao, W., Cong, R., & Yang, T. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. Dalton Transactions. Royal Society of Chemistry. [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Cyanomethylphenylboronic Acid

Executive Summary

Phenylboronic acids are cornerstone building blocks in modern medicinal chemistry and materials science, prized for their role in robust synthetic methodologies like the Suzuki-Miyaura coupling and their ability to form reversible covalent bonds with diols.[1][2][3] The precise three-dimensional arrangement of atoms and intermolecular interactions within their crystal lattices dictates crucial physicochemical properties, including solubility, stability, dissolution rate, and bioavailability, which are paramount in drug development. This guide focuses on 3-cyanomethylphenylboronic acid, a versatile intermediate.

A comprehensive search of crystallographic databases and peer-reviewed literature indicates that a solved single-crystal structure of this compound has not been publicly reported to date. Therefore, this document provides a robust framework for its analysis by detailing the requisite experimental and computational workflows. To ground this guide in verified data, we will use the closely related, structurally characterized molecule, 3-cyanophenylboronic acid , as a detailed illustrative example for the core analytical sections. By explaining the causality behind each methodological step and interpreting the data from this exemplar, we provide a complete blueprint for researchers to apply when analyzing this compound or similar derivatives.

The Strategic Importance of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives are indispensable tools in pharmaceutical research.[1][2] The boron atom's empty p-orbital confers mild Lewis acidity, enabling unique interactions and reactivity. The first boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, validated this class of compounds as viable therapeutic agents and spurred immense interest in the field.[1]

1.1 Focus on this compound: A Molecule of Interest

This compound features three key functional domains:

-

The Phenylboronic Acid Moiety: The core scaffold, enabling participation in cross-coupling reactions and interactions with biological targets.

-

The Cyano Group (-C≡N): A potent hydrogen bond acceptor and a versatile chemical handle for further synthetic elaboration.

-

The Methylene Linker (-CH₂-): This flexible spacer distinguishes the title compound from its rigid analogue, 3-cyanophenylboronic acid. It introduces conformational freedom, which can profoundly impact crystal packing and interactions with protein active sites.

Understanding the crystal structure is essential to harness this molecule's potential, as it provides definitive insights into its solid-state behavior and conformational preferences, which are critical for rational drug design and materials engineering.

Synthesis and High-Purity Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material, followed by the meticulous growth of single crystals.

2.1 General Synthetic Pathway

Phenylboronic acids are commonly synthesized via the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4] This robust method is adaptable for many substituted phenyl halides.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

} caption [General synthesis of this compound.]

2.2 Protocol: Single-Crystal Growth (Slow Evaporation Method)

High-quality single crystals are a prerequisite for diffraction experiments. The slow evaporation technique is a reliable method for obtaining such crystals from small molecules. The following protocol is based on the successful crystallization of the exemplar molecule, 3-cyanophenylboronic acid.

Causality Behind the Protocol: The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered, single-crystal lattice slowly. Rapid precipitation traps defects and solvent molecules, leading to poorly diffracting or polycrystalline material. The choice of solvent is critical; it must fully dissolve the compound but also be volatile enough to evaporate over a period of days to weeks. Ethanol provides a good balance of polarity to dissolve the boronic acid and an appropriate evaporation rate at room temperature.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Dissolve approximately 50 mg of high-purity this compound in 5 mL of a suitable solvent (e.g., ethanol) in a clean glass vial. Gentle heating or sonication can be used to ensure complete dissolution.

-

Inducing Supersaturation: Allow the solution to cool to room temperature. If any precipitate forms, add a minimal amount of solvent dropwise until the solution is clear again.

-

Slow Evaporation: Cover the vial with a cap, then pierce the cap with a needle. Alternatively, cover the opening with paraffin film and puncture it a few times. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a dedicated crystallization chamber is ideal.

-

Monitoring and Harvesting: Monitor the vial over several days to weeks for the formation of colorless, well-defined crystals with sharp edges. Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or fine forceps.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. It relies on the principle that electrons in a crystal lattice diffract a monochromatic beam of X-rays in a predictable pattern.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

} caption [Workflow for Single-Crystal X-ray Diffraction Analysis.]

Detailed Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryoloop, and coated in a cryoprotectant oil (e.g., Paratone-N). The loop is then mounted on a goniometer head on the diffractometer.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated through various angles.

-

Structure Solution and Refinement: Specialized software (e.g., SHELXT, Olex2) is used to process the diffraction data.

-

Solution: The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.

-

Refinement: The atomic positions and thermal parameters are adjusted through a series of least-squares refinement cycles to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Illustrative Crystal Structure Analysis: 3-Cyanophenylboronic Acid

To demonstrate the analytical process, we present the published crystallographic data for 3-cyanophenylboronic acid. This provides a tangible example of the insights gained from a successful structure determination.

4.1 Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 3-cyanophenylboronic acid.

| Parameter | 3-Cyanophenylboronic Acid[5] |

| Chemical Formula | C₇H₆BNO₂ |

| Molecular Weight | 146.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 3.8064 |

| b (Å) | 16.1560 |

| c (Å) | 11.4585 |

| β (°) | 93.472 |

| Volume (ų) | 701.52 (calculated) |

| Z (Molecules/Unit Cell) | 4 |

4.2 Molecular Geometry

In the determined structure, the boronic acid group [-B(OH)₂] is not coplanar with the phenyl ring. The mean plane of the -B(OH)₂ group is twisted by approximately 21.3° relative to the cyanophenyl ring.[6] This torsion is a result of steric repulsion between the hydrogen atom of one hydroxyl group and the hydrogen atom at the C2 position of the aromatic ring.[6] This is a critical insight, as it influences the extent of π-conjugation between the boron's empty p-orbital and the phenyl ring system.

Key bond lengths include B-O distances of ~1.35-1.37 Å and a B-C bond length of ~1.57 Å.[6] The C≡N triple bond length is approximately 1.14 Å, which is typical.[6]

4.3 Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a robust network of hydrogen bonds and other non-covalent interactions, which dictate the material's overall architecture.

-

Hydrogen Bonding: Molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds. The boronic acid hydroxyl groups act as donors, while the nitrile nitrogen and the oxygen of an adjacent boronic acid group act as acceptors. This forms chains of molecules propagating through the crystal lattice.[6][7]

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#EA4335", style=dashed, arrowhead="none"];

} caption [Hydrogen bonding motifs in boronic acid crystals.]

-

Stacking Interactions: These chains are further linked into a three-dimensional network by offset π–π stacking interactions between adjacent phenyl rings and B⋯π interactions.[6][7]

4.4 Hirshfeld Surface Analysis

This computational tool is used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties that highlight close contacts between molecules. For 3-cyanophenylboronic acid, the analysis reveals that the most significant contributions to crystal packing are from H···H (25.8%), N···H (23.6%), and O···H (20.4%) contacts, confirming the prevalence of van der Waals forces and strong hydrogen bonds.[6][7]

Anticipated Structural Features of this compound

While the definitive structure is unknown, we can hypothesize how the introduction of the flexible -CH₂- linker might alter the crystal structure compared to the 3-cyanophenylboronic acid exemplar:

-

Conformational Polymorphism: The added rotational freedom around the Ph-CH₂ and CH₂-CN bonds significantly increases the likelihood of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have drastically different properties, a critical consideration in drug development.

-

Modified Hydrogen Bonding: The cyanomethyl nitrogen is now more sterically accessible than the cyano-group directly on the ring. This could lead to different, potentially more complex or robust, hydrogen-bonding networks. The fundamental O-H···O and O-H···N interactions will likely persist, but their geometric arrangement could change.

-

Disruption of π-π Stacking: The methylene spacer will likely increase the distance between the phenyl rings of adjacent molecules, potentially leading to weaker or more varied π-π stacking geometries compared to the direct, offset stacking seen in the exemplar.

Implications for Drug Development

A thorough crystal structure analysis of this compound would provide invaluable data for its application in drug discovery:

-

Structure-Based Drug Design: A definitive solid-state conformation provides a starting point for computational modeling and understanding how the molecule might fit into a protein's active site.

-

Intellectual Property: Different polymorphic forms of a drug can be patented, making polymorphism studies, which are dependent on crystal structure analysis, crucial for protecting intellectual property.

-

Formulation Development: Properties like solubility and stability, which are governed by the crystal lattice energy, directly inform the development of stable and effective drug formulations. The presence of strong hydrogen bonding networks, for example, often correlates with higher melting points and lower solubility.

Conclusion

The crystal structure of a molecule is its fundamental solid-state blueprint, providing unparalleled insight into its geometry, conformational preferences, and intermolecular interactions. While the crystal structure of this compound awaits experimental determination, the methodologies for its analysis are well-established and robust. By applying the detailed workflows of crystallization, SC-XRD analysis, and computational investigation outlined in this guide—and by drawing parallels from the illustrative analysis of 3-cyanophenylboronic acid—researchers are fully equipped to undertake this analysis. The resulting structural information will be critical for unlocking the full potential of this compound as a versatile intermediate in the design of next-generation therapeutics and advanced materials.

References

-